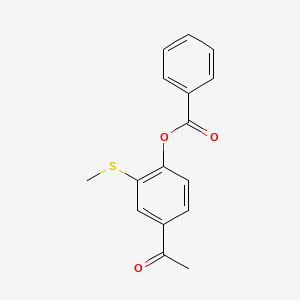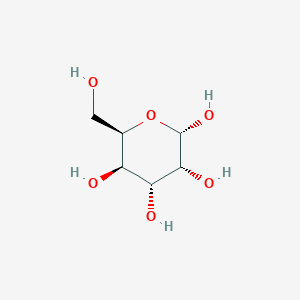
alpha-D-gulopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-gulopyranose: is a six-carbon sugar (hexose) that exists in a cyclic form known as a pyranose. It is an epimer of glucose, differing in the configuration around one specific carbon atom. This compound is significant in various biochemical processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-gulopyranose can be synthesized through the epimerization of D-glucose. This process involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. The reaction typically occurs in an aqueous solution with the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose. Enzymes such as epimerases are used to catalyze the conversion, ensuring high yield and specificity. The process is optimized for large-scale production to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Produces gulonic acid.
Reduction: Yields gulitol (a sugar alcohol).
Substitution: Forms various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Alpha-D-gulopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: Investigated for its potential role in developing therapeutic agents for metabolic disorders.
Mechanism of Action
The mechanism by which alpha-D-gulopyranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for metabolism. The molecular targets include enzymes such as epimerases and oxidoreductases, which catalyze its conversion into other biologically active compounds .
Comparison with Similar Compounds
Alpha-D-glucopyranose: An epimer of alpha-D-gulopyranose, differing in the configuration around the C-4 carbon atom.
Alpha-D-mannopyranose: Another epimer, differing in the configuration around the C-2 carbon atom.
Alpha-D-galactopyranose: Differs in the configuration around the C-4 carbon atom, similar to alpha-D-glucopyranose.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with enzymes. This distinct configuration makes it valuable for studying enzyme specificity and carbohydrate metabolism .
Properties
CAS No. |
7282-78-2 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-RXRWUWDJSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
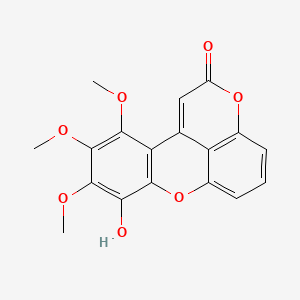
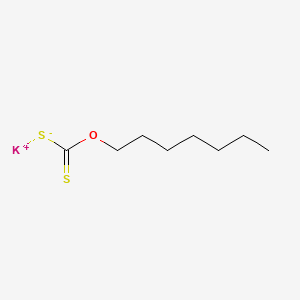
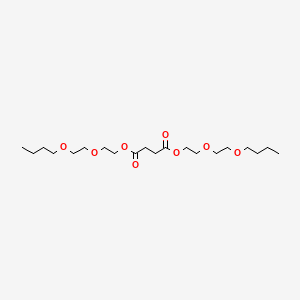
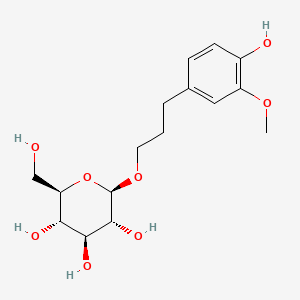
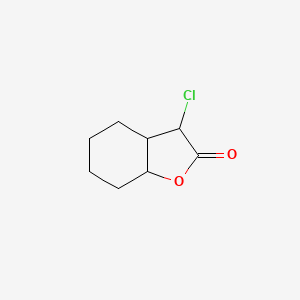
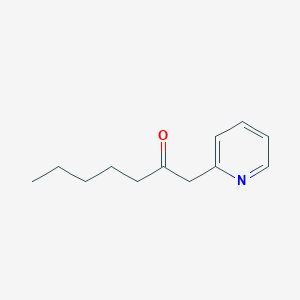

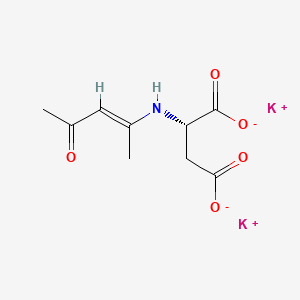
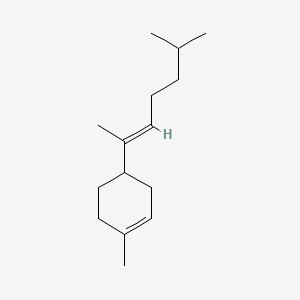
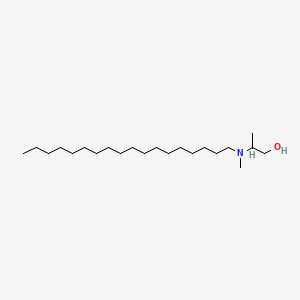

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
